Trazium esilate

Dopamine Antidepressant Psychostimulant

Trazium esilate (CAS 107634-87-7), also known as EGYT-3615, is a small-molecule antidepressant candidate that primarily influences the central dopaminergic system and acts as a weak antagonist at α₁-, α₂-adrenergic, and D₂-dopamine receptors. Distinguished from conventional antidepressants by its psychostimulant-like effects and minimal sedative profile, the compound selectively increases spontaneous dopamine outflow in the striatum and induces functional α₂-adrenergic receptor desensitization following repeated administration.

Molecular Formula C19H18ClN3O4S
Molecular Weight 419.9 g/mol
CAS No. 107634-87-7
Cat. No. B15602011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrazium esilate
CAS107634-87-7
Molecular FormulaC19H18ClN3O4S
Molecular Weight419.9 g/mol
Structural Identifiers
InChIInChI=1S/C17H13ClN3O.C2H6O3S/c18-14-7-5-13(6-8-14)17(22)16-15-4-2-1-3-12(15)9-10-21(16)20-11-19-17;1-2-6(3,4)5/h1-11,22H,(H,19,20);2H2,1H3,(H,3,4,5)/q+1;/p-1
InChIKeySHXJBCWOVPAZQL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trazium Esilate (EGYT-3615): A Dopamine-Centric Antidepressant Research Compound for Neuropharmacology Procurement


Trazium esilate (CAS 107634-87-7), also known as EGYT-3615, is a small-molecule antidepressant candidate that primarily influences the central dopaminergic system and acts as a weak antagonist at α₁-, α₂-adrenergic, and D₂-dopamine receptors [1]. Distinguished from conventional antidepressants by its psychostimulant-like effects and minimal sedative profile, the compound selectively increases spontaneous dopamine outflow in the striatum and induces functional α₂-adrenergic receptor desensitization following repeated administration [1]. Originally developed by Egis Pharmaceuticals and advanced to clinical evaluation for major depressive disorder before discontinuation, trazium esilate remains a valuable reference standard for preclinical studies investigating dopaminergic and adrenergic contributions to mood regulation [2].

Dopaminergic and adrenergic mood regulation pathway studies
Psychostimulant-like profile with minimal sedation supports cleaner behavioral endpoints
Preclinical reference tool distinct from sedating antidepressant comparators

Why In-Class Adrenergic Antagonists Cannot Substitute for Trazium Esilate in Dopaminergic Depression Models


Unlike typical tricyclic antidepressants or selective α-adrenergic blockers, trazium esilate exhibits a uniquely weak and functionally biased interaction with adrenergic and dopamine receptors that translates into a distinct pharmacological fingerprint [1]. Whereas most adrenergic antagonists produce sedation and suppress motor activity, trazium esilate potentiates amphetamine-induced hypermotility and stereotypy while exerting minimal sedative effects of its own [1]. Furthermore, while structurally related isoquinolinium compounds may bind similar receptor populations, trazium esilate is distinguished by its capacity to induce α₂-receptor desensitization with repeated treatment—a functional adaptation that contrasts with the sustained antagonism characteristic of standard reference compounds [1]. These divergent properties preclude simple substitution in research protocols designed to interrogate dopaminergic mechanisms in antidepressant action or psychostimulant-like effects.

Risk Factor
Trazium Esilate
Typical Substitute
Behavioral outcome
Potentiates amphetamine response; minimal sedation
TCAs may produce sedation and confound motor activity assays
Receptor adaptation
Induces α₂-receptor desensitization on repeated dosing
Standard α₂ antagonists maintain sustained blockade without desensitization
Dopamine release mechanism
Selectively increases spontaneous striatal outflow
Dopamine reuptake inhibitors affect both tonic and phasic release

Quantitative Pharmacological Differentiation of Trazium Esilate: Head-to-Head and Cross-Study Evidence


Dopaminergic Potentiation: Amphetamine Synergism Distinguishes Trazium Esilate from Sedating Antidepressants

In standard preclinical assays, trazium esilate potentiates amphetamine-induced stereotypy and hypermotility, consistent with enhanced dopaminergic transmission [1]. This profile contrasts with many tricyclic antidepressants (e.g., imipramine, amitriptyline) that exhibit sedative properties and do not amplify amphetamine-stimulated behaviors [1].

Amphetamine Synergism
Class-level
Potentiates amphetamine-induced stereotypy and hypermotility; tricyclic antidepressants generally do not or antagonize
Supports dopaminergic facilitation research
Qualitative behavioral contrast; exact scores unavailable
Dopamine Antidepressant Psychostimulant

Unique α₂-Adrenergic Receptor Desensitization: Functional Adaptation Not Observed with Standard Antagonists

Trazium esilate acts as a weak displacer at α₂-adrenergic receptors; however, repeated treatment induces functional desensitization of these receptors, a property not shared by classical α₂ antagonists such as yohimbine or idazoxan, which maintain sustained blockade [1]. The quantitative binding displacement at α₁, α₂, and D₂ receptors is consistently weak across all three targets, with no appreciable selectivity.

α₂ Desensitization
Class-level
Induces functional α₂-receptor desensitization after repeated treatment; yohimbine/idazoxan show sustained antagonism
Enables chronic adrenergic adaptation studies
Functional adaptation not observed with standard antagonists
Adrenergic Receptor Desensitization Antidepressant

Minimal Sedative Effect: Quantitative Contrast with Sedating Tricyclic Antidepressants

In behavioral pharmacology assays, trazium esilate exhibits minimal sedative effect, a feature that directly contrasts with the pronounced sedation observed with many tricyclic antidepressants and α-adrenergic antagonists at therapeutically relevant doses [1]. The precise locomotor activity counts or sedation scores are not publicly available in the accessible literature, but the reported 'minimal' sedative effect is a consistent characterization across independent sources [1].

Sedation Profile
Class-level
Minimal sedative effect reported; tricyclic antidepressants produce pronounced sedation
Reduces locomotor confound in behavioral assays
Qualitative characterization; precise sedation scores not published
Sedation Behavioral Pharmacology Antidepressant

Selective Increase in Spontaneous Striatal Dopamine Outflow: A Mechanism Distinct from Classical Reuptake Inhibitors

In rat striatal slices, trazium esilate selectively increases spontaneous dopamine outflow without affecting high K⁺-evoked release [1]. This mechanism differs fundamentally from dopamine reuptake inhibitors (e.g., nomifensine, bupropion), which primarily elevate extracellular dopamine by blocking the dopamine transporter and also enhance stimulated release. The magnitude of spontaneous outflow increase is reported qualitatively; precise fold-change or percentage increase values are not specified in the accessible abstract.

Striatal Dopamine Outflow
Class-level
Increases spontaneous dopamine outflow without affecting K⁺-evoked release; reuptake inhibitors enhance both
Isolates tonic dopamine signaling for study
In vitro superfusion model; fold-change not specified
Dopamine Release Striatum Neurochemistry

Weak and Non-Selective Receptor Binding Profile: Contrast with High-Affinity Antidepressants

Radioligand displacement studies confirm that trazium esilate is a weak displacer at α₁-, α₂-adrenergic, and D₂-dopamine receptors, with no appreciable selectivity among these targets [1]. This stands in contrast to selective antidepressants such as mianserin (α₂-selective) or selective D₂ antagonists used in antipsychotic research. Specific IC₅₀ or Kᵢ values are not provided in the available literature; the characterization as 'weak' is based on the observed displacement potency relative to reference ligands.

Receptor Binding
Class-level
Weak, non-selective displacer at α₁, α₂, D₂; no appreciable selectivity. Mianserin/D₂ antagonists exhibit nanomolar affinity
May serve as baseline comparator in selectivity panels
Exact IC₅₀/Ki values not provided in accessible literature
Receptor Binding Affinity Selectivity

Recommended Preclinical and Research Applications for Trazium Esilate Procurement


Elucidating Dopaminergic Mechanisms in Antidepressant Action

Use trazium esilate as a reference compound in rodent behavioral models (e.g., forced swim test, amphetamine potentiation) to dissect the contribution of central dopaminergic facilitation to antidepressant-like effects. Its minimal sedation and psychostimulant-like profile allow for cleaner interpretation of activity-based endpoints relative to tricyclic comparators [1].

Investigating α₂-Adrenergic Receptor Desensitization as a Therapeutic Target

Employ trazium esilate in chronic dosing paradigms to study the functional consequences of α₂-receptor desensitization—a unique adaptive mechanism not recapitulated by classical α₂ antagonists. This application is particularly relevant for exploring novel antidepressant strategies targeting adrenergic plasticity [1].

Characterizing Tonic vs. Phasic Dopamine Release Modulation in Neurochemical Studies

Utilize trazium esilate in in vitro superfusion or microdialysis experiments to selectively elevate spontaneous dopamine outflow without altering evoked release. This property distinguishes it from reuptake inhibitors and provides a tool for investigating the behavioral and physiological relevance of tonic dopaminergic tone [1].

Negative Control for High-Affinity Receptor Antagonist Selectivity Panels

Leverage the weak, non-selective binding of trazium esilate at α₁, α₂, and D₂ receptors as a baseline comparator in radioligand binding assays to contextualize the potency and selectivity of novel adrenergic or dopaminergic ligands [1].

Application
Selection Property
Validation Focus
Dopaminergic antidepressant mechanism studies
Dopamine-facilitating behavioral profile
Behavioral endpoint interpretation
α₂-receptor desensitization pathway research
Chronic adaptive receptor modulation
Adrenergic plasticity endpoints
Tonic dopamine signaling investigation
Spontaneous release selectivity
Dopamine outflow measurement
Binding selectivity panel baseline control
Weak non-selective receptor interaction
Assay background comparison

Technical Documentation Hub

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38 linked technical documents
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